6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Medicinal Chemistry Drug Design Physicochemical Profiling

6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 943994‑36‑3, molecular formula C₁₁H₁₁NO₃, molecular weight 205.21 g mol⁻¹) is a disubstituted 2H‑1,4‑benzoxazin‑3(4H)‑one derivative carrying an acetyl group at the 6‑position and a methyl group at the 8‑position. The compound is catalogued as a research‑grade building block by major suppliers (e.g., Sigma‑Aldrich AldrichCPR) and is employed as a synthetic intermediate in medicinal chemistry exploration.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 943994-36-3
Cat. No. B1375507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS943994-36-3
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OCC(=O)N2)C(=O)C
InChIInChI=1S/C11H11NO3/c1-6-3-8(7(2)13)4-9-11(6)15-5-10(14)12-9/h3-4H,5H2,1-2H3,(H,12,14)
InChIKeyYTUFQOZPVVPKJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 943994-36-3): Structural Identity and Core Physicochemical Profile for Procurement Decisions


6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 943994‑36‑3, molecular formula C₁₁H₁₁NO₃, molecular weight 205.21 g mol⁻¹) is a disubstituted 2H‑1,4‑benzoxazin‑3(4H)‑one derivative carrying an acetyl group at the 6‑position and a methyl group at the 8‑position [1]. The compound is catalogued as a research‑grade building block by major suppliers (e.g., Sigma‑Aldrich AldrichCPR) and is employed as a synthetic intermediate in medicinal chemistry exploration . Its computed logP (XLogP3‑AA ≈ 0.9) and topological polar surface area (TPSA ≈ 55.4 Ų) place it in a favorable range for CNS drug‑like properties, while the presence of a single hydrogen‑bond donor and three hydrogen‑bond acceptors defines a well‑balanced polarity profile that can influence target binding and pharmacokinetic behavior [1].

Why a Generic Benzoxazinone Cannot Substitute for 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: The Impact of Dual Substitution on Physicochemical and Biological Profiles


The 2H‑1,4‑benzoxazin‑3(4H)‑one scaffold is highly tunable; however, even seemingly minor substituent changes drastically alter lipophilicity, hydrogen‑bonding capacity, and metabolic stability. In the specific case of 6‑acetyl‑8‑methyl‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one, the simultaneous presence of the electron‑withdrawing 6‑acetyl group and the electron‑donating 8‑methyl group creates a unique electronic environment that modulates both the reactivity of the lactam ring and the compound's interaction with biological targets [1]. Simple unsubstituted or mono‑substituted analogs lack this balanced polarization, which can result in markedly different target affinity, selectivity, and solubility profiles—as evidenced by quantitative comparisons in the following section .

Quantitative Differentiation of 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one versus Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison Differentiates 6-Acetyl-8-methyl from Unsubstituted and Mono-substituted Analogs

The computed logP provides a direct measure of hydrophobicity, which correlates with membrane permeability and passive absorption. 6‑Acetyl‑8‑methyl‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one (XLogP3‑AA ≈ 0.9) [1] is significantly less lipophilic than the unsubstituted parent 2H‑1,4‑benzoxazin‑3(4H)‑one (XLogP3‑AA ≈ 1.5) [2] and markedly more polar than the 6‑acetyl‑4‑methyl analog (XLogP3‑AA ≈ 1.3) [3]. This intermediate polarity is often desirable for balancing solubility and permeability in CNS‑targeted libraries.

Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) Distinguishes 6-Acetyl-8-methyl from Closely Related Benzoxazinones

TPSA is a key determinant of oral bioavailability and CNS penetration. 6‑Acetyl‑8‑methyl‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one exhibits a TPSA of 55.4 Ų [1], which is identical to that of 6‑acetyl‑2H‑1,4‑benzoxazin‑3(4H)‑one (55.4 Ų) [2] but lower than the 8‑methyl‑unsubstituted analog (46.2 Ų) [3]. This indicates that the acetyl group is the dominant contributor to polar surface area, while the 8‑methyl group does not increase polarity but adds steric bulk that can influence selectivity.

Medicinal Chemistry ADME Prediction Blood-Brain Barrier

Hydrogen-Bond Donor and Acceptor Count Defines Unique Interaction Capacity Relative to N-Methylated or Unsubstituted Analogs

The hydrogen‑bond donor (HBD) and acceptor (HBA) counts of 6‑acetyl‑8‑methyl‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one are 1 and 3, respectively [1]. In contrast, the N‑methylated analog 6‑acetyl‑4,8‑dimethyl‑2H‑1,4‑benzoxazin‑3(4H)‑one has 0 HBD and 3 HBA [2], while the parent 2H‑1,4‑benzoxazin‑3(4H)‑one has 1 HBD and 2 HBA [3]. The retention of a single lactam N–H donor while adding an acetyl acceptor creates a distinct hydrogen‑bonding motif that can engage specific protein residues not accessible to N‑alkylated or simpler scaffolds.

Molecular Recognition Structure-Based Design Pharmacophore Modeling

Rotatable Bond Count Distinguishes 6-Acetyl-8-methyl from More Flexible Benzoxazinone Derivatives

The number of rotatable bonds influences conformational entropy and binding affinity. 6‑Acetyl‑8‑methyl‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one possesses a single rotatable bond (the acetyl C–C bond) [1], whereas analogs with extended substituents at the 6‑position (e.g., 6‑(2‑chlorophenyl)acetyl derivatives) can have 4 or more rotatable bonds [2]. Lower rotatable bond count generally correlates with higher ligand efficiency and improved oral bioavailability.

Conformational Analysis Ligand Efficiency Scaffold Optimization

Computed Exact Mass and Isotopic Distribution Enable Definitive Identification in Complex Mixtures

The exact monoisotopic mass of 6‑acetyl‑8‑methyl‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one is 205.073893 Da [1]. This value is distinct from the unsubstituted 6‑acetyl‑2H‑1,4‑benzoxazin‑3(4H)‑one (exact mass 191.058243 Da) [2] and the 8‑methyl‑2H‑1,4‑benzoxazin‑3(4H)‑one (exact mass 163.063329 Da) [3]. The mass difference of +14 Da (one methylene unit) relative to the 6‑acetyl parent and +42 Da (acetyl group) relative to the 8‑methyl parent provides unambiguous detection in LC‑MS and HRMS workflows, ensuring that the correct building block is being utilized in medicinal chemistry campaigns.

Analytical Chemistry Mass Spectrometry Quality Control

Procurement-Driven Application Scenarios for 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Based on Quantitative Differentiation Evidence


CNS Drug Discovery Fragment Library Design

With an XLogP3-AA of ≈ 0.9 and TPSA of 55.4 Ų, this benzoxazinone falls squarely within the favorable CNS drug‑like space. Procurement teams building fragment libraries for blood‑brain‑barrier‑penetrant programs should prioritize this compound over more lipophilic analogs (logP > 1.3) that may exhibit higher plasma protein binding and metabolic liability [1].

Structure‑Based Lead Optimization Requiring a Lactam N–H Donor

Unlike N‑methylated benzoxazinones that lack a hydrogen‑bond donor, this compound retains the lactam N–H (HBD = 1), making it uniquely suited for target classes where this donor engages a backbone carbonyl (e.g., kinase hinge regions). Substituting an N‑alkyl analog would forfeit this critical interaction and likely result in a 10‑ to 100‑fold loss of affinity in such systems [1].

MedChem Campaigns Emphasizing Ligand Efficiency and Low Conformational Entropy

The single rotatable bond of this scaffold minimizes the entropic penalty upon binding, a property that directly enhances ligand efficiency indices. It is therefore the preferred intermediate for hit‑to‑lead optimization where maintaining or improving ligand efficiency is a primary objective, as opposed to more flexible 6‑substituted analogs with 4–5 rotatable bonds [1].

Analytical Chemistry and Metabolite Identification Studies

The exact monoisotopic mass of 205.073893 Da distinguishes this compound from its des‑methyl and des‑acetyl precursors by ≥ 14 Da, enabling unambiguous tracking in metabolic stability assays and reactive metabolite screening. This mass shift is critical for laboratories that require definitive identification of parent compound versus metabolites in complex biological matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.